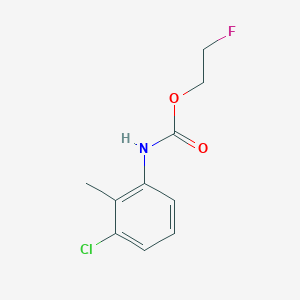
2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H12ClFNO2. It is a member of the carbamate family, which are organic compounds derived from carbamic acid. This compound is characterized by the presence of a fluoroethyl group, a chloro-methylphenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate typically involves the reaction of 3-chloro-2-methylphenol with 2-fluoroethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as indium triflate, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The fluoroethyl and chloro-methylphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the fluoro and chloro substituents.
Methyl carbamate: Another related compound with a simpler structure.
Phenyl carbamate: Contains a phenyl group instead of the chloro-methylphenyl group.
Uniqueness
2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate is unique due to the presence of both fluoro and chloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications .
Properties
CAS No. |
61986-41-2 |
|---|---|
Molecular Formula |
C10H11ClFNO2 |
Molecular Weight |
231.65 g/mol |
IUPAC Name |
2-fluoroethyl N-(3-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H11ClFNO2/c1-7-8(11)3-2-4-9(7)13-10(14)15-6-5-12/h2-4H,5-6H2,1H3,(H,13,14) |
InChI Key |
MAEYYEWZBDBUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















